molecular formula C29H52O B1680991 Sitostanol CAS No. 83-45-4

Sitostanol

Numéro de catalogue: B1680991
Numéro CAS: 83-45-4
Poids moléculaire: 416.7 g/mol
Clé InChI: LGJMUZUPVCAVPU-HRJGVYIJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Stigmastanol, également connu sous le nom de sitostanol, est un phytostérol présent dans diverses sources végétales. Il s'agit d'un stérol saturé, structurellement similaire au cholestérol, et il est reconnu pour sa capacité à inhiber l'absorption du cholestérol alimentaire. Stigmastanol est le produit de la réduction du β-sitostérol et de l'hydrogénation du stigmastérol .

Applications De Recherche Scientifique

Stigmastanol has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Sitostanol’s primary target is dietary cholesterol in the small intestine . It competes with cholesterol for absorption due to its similar structure . This competition helps to reduce the amount of cholesterol that enters the body .

Mode of Action

This compound interacts with its target by absorbing into lipid molecules called micelles, which facilitate the breakdown and absorption of lipids . By doing so, this compound displaces cholesterol, thereby reducing the amount of cholesterol that is absorbed into the body .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the generation of various radicals, including hydroperoxides and hydrogen peroxide . It also promotes the activation of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione, while inhibiting lipid peroxidation through the activation of Nrf2 and Nrf2/heme oxygenase-1 (HO-1) signaling pathways . Additionally, this compound demonstrates a significant inhibitory capacity in the generation of pro-inflammatory cytokines, thus playing a crucial role in regulating the inflammatory/immune response by inhibiting the expression of proteins involved in cellular signaling pathways such as JAK3/STAT3 and NF-κB .

Pharmacokinetics

This compound has poor intestinal absorption compared to cholesterol . This is due to its structural similarity to cholesterol, which allows it to compete for absorption in the small intestine . The pharmacokinetics of this compound have been well-studied, and it is known to be safe for consumption .

Result of Action

The primary result of this compound’s action is a reduction in cholesterol levels. By competing with cholesterol for absorption in the small intestine, this compound effectively reduces the amount of cholesterol that enters the body . This leads to a decrease in total and “bad” low-density lipoprotein (LDL) cholesterol levels .

Action Environment

The efficacy and stability of this compound can be influenced by several environmental factors. For instance, the presence of other dietary components can affect the absorption of this compound. Additionally, the method of delivery (e.g., as part of a this compound-enriched food such as margarine) can also impact its effectiveness . Furthermore, genetic factors may influence individual responses to this compound, with some individuals showing a greater reduction in cholesterol levels than others .

Analyse Biochimique

Biochemical Properties

Sitostanol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound significantly lowers cholesterol more efficiently than its counterpart, sitosterol . This suggests that this compound may interact with enzymes involved in cholesterol metabolism.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been found to reduce the levels of several markers of atherosclerosis risk , suggesting its influence on cellular signaling pathways related to inflammation and oxidative stress.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It competes with cholesterol for absorption due to their structural similarity . This competition can lead to a decrease in the absorption of cholesterol, thereby reducing its levels in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. While specific studies on this compound’s stability, degradation, and long-term effects on cellular function are limited, it’s known that this compound’s hypocholesterolemic activity is more efficient than sitosterol .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound’s dosage effects in animal models are limited, it’s known that this compound significantly lowers cholesterol more efficiently than sitosterol .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is biosynthesized in plants via the mevalonate pathway . This compound may interact with enzymes involved in cholesterol metabolism, given its ability to lower cholesterol levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. While specific studies on this compound’s transport and distribution are limited, it’s known that this compound competes with cholesterol for absorption due to their structural similarity .

Subcellular Localization

As a major component of plant cell membranes , this compound likely resides in the lipid bilayer of cell membranes where it can exert its effects.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Stigmastanol peut être synthétisé par la réduction du β-sitostérol ou l'hydrogénation du stigmastérol. La réduction du β-sitostérol implique l'utilisation d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium dans des conditions contrôlées. L'hydrogénation du stigmastérol nécessite généralement un catalyseur d'hydrogénation tel que le palladium sur carbone (Pd/C) sous atmosphère d'hydrogène à des pressions et des températures élevées .

Méthodes de production industrielle

La production industrielle de stigmastanol implique souvent l'extraction du β-sitostérol à partir de sources végétales, suivie de sa réduction en stigmastanol. Le processus d'extraction peut impliquer des techniques d'extraction par solvant utilisant des solvants tels que l'hexane ou l'éthanol. Le β-sitostérol extrait est ensuite soumis à des processus de réduction ou d'hydrogénation pour obtenir du stigmastanol .

Analyse Des Réactions Chimiques

Types de réactions

Stigmastanol subit diverses réactions chimiques, notamment :

    Oxydation : Stigmastanol peut être oxydé pour former de la stigmastanone en utilisant des agents oxydants tels que le trioxyde de chrome ou le permanganate de potassium.

    Réduction : Comme mentionné précédemment, le stigmastanol est le produit de la réduction du β-sitostérol.

    Substitution : Stigmastanol peut subir des réactions de substitution, en particulier au niveau du groupe hydroxyle, pour former des esters ou des éthers.

Réactifs et conditions courants

    Oxydation : Trioxyde de chrome (CrO₃), permanganate de potassium (KMnO₄)

    Réduction : Borohydrure de sodium (NaBH₄), hydrure de lithium et d'aluminium (LiAlH₄)

    Substitution : Chlorures d'acides, halogénoalcanes

Principaux produits formés

    Oxydation : Stigmastanone

    Réduction : Stigmastanol (à partir du β-sitostérol)

    Substitution : Esters ou éthers de stigmastanol

Applications de la recherche scientifique

Stigmastanol a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Stigmastanol exerce ses effets principalement en inhibant l'absorption du cholestérol alimentaire. Il entre en compétition avec le cholestérol pour son incorporation dans les micelles intestinales, réduisant ainsi la quantité de cholestérol absorbée. De plus, des études animales suggèrent que le stigmastanol peut inhiber la biosynthèse du cholestérol dans le foie .

Comparaison Avec Des Composés Similaires

Composés similaires

    Stigmastérol : Un phytostérol insaturé qui peut être hydrogéné pour former du stigmastanol.

    β-sitostérol : Un phytostérol qui peut être réduit pour former du stigmastanol.

    Campestérol : Un autre phytostérol présentant des propriétés similaires d'abaissement du cholestérol.

Unicité

Stigmastanol est unique en raison de sa structure saturée, ce qui le rend plus stable par rapport à ses homologues insaturés comme le stigmastérol. Cette stabilité contribue à son efficacité à inhiber l'absorption du cholestérol et à son utilisation potentielle dans diverses applications .

Propriétés

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJMUZUPVCAVPU-HRJGVYIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016169
Record name (3beta,5alpha)-Stigmastan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-45-4
Record name Sitostanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stigmastanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STIGMASTANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49081
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3beta,5alpha)-Stigmastan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,5α)-stigmastan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.345
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STIGMASTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2NJ9WO6O7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sitostanol
Reactant of Route 2
Sitostanol
Reactant of Route 3
Sitostanol
Reactant of Route 4
Sitostanol
Reactant of Route 5
Sitostanol
Reactant of Route 6
Sitostanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.